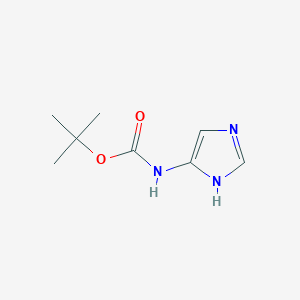

Tert-butyl 1H-imidazol-4-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1H-imidazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-4-9-5-10-6/h4-5H,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNNJHSBTRIYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339713 | |

| Record name | tert-butyl N-(1H-imidazol-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34665-48-0 | |

| Record name | tert-butyl N-(1H-imidazol-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1H-imidazol-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of Tert Butyl 1h Imidazol 4 Ylcarbamate

Chemoselective Deprotection Strategies for the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various conditions and its susceptibility to cleavage under specific acidic or reductive environments. total-synthesis.com The selective removal of the N-Boc group from tert-butyl 1H-imidazol-4-ylcarbamate is a critical step in many synthetic routes.

Reductive Deprotection Methodologies (e.g., Sodium Borohydride-mediated)

A notable method for the selective deprotection of N-Boc-imidazoles involves the use of sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) (EtOH) at room temperature. arkat-usa.orguoa.gr This approach offers high yields (75-98%) for the deprotection of various N-Boc protected imidazoles, benzimidazoles, and pyrazoles. arkat-usa.orgresearchgate.net The reaction is chemoselective, leaving primary Boc-protected amines and other N-Boc protected aromatic heterocycles like pyrrole (B145914) and indole (B1671886) unaffected. arkat-usa.org

The proposed mechanism involves the coordination of the sodium ion between the carbonyl oxygen and a nitrogen atom of the imidazole (B134444) ring. researchgate.net Subsequently, a hydride ion from the borohydride attacks the carbonyl carbon of the Boc group, leading to the formation of a tetrahedral intermediate. researchgate.net This intermediate then collapses, releasing the deprotected imidazole anion, which is subsequently protonated by the protic solvent, and tert-butyl formate (B1220265) as a byproduct. researchgate.net

Table 1: Reductive Deprotection of N-Boc Imidazoles with Sodium Borohydride

| Substrate | Reagent and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Tert-butyl 1H-imidazole-1-carboxylate | NaBH4, EtOH, rt | 1H-imidazole | 95 | arkat-usa.org |

| Tert-butyl 1H-benzimidazole-1-carboxylate | NaBH4, EtOH, rt | 1H-benzimidazole | 98 | arkat-usa.org |

Acid-Catalyzed Deprotection Mechanisms (e.g., Trifluoroacetic Acid)

The most common method for N-Boc deprotection is acid-catalyzed cleavage, with trifluoroacetic acid (TFA) being a frequently used reagent. rsc.orgjk-sci.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which enhances the electrophilicity of the carbonyl carbon. commonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, forming a carbamic acid intermediate. commonorganicchemistry.comstackexchange.com The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. jk-sci.comcommonorganicchemistry.com The liberated amine is then protonated by the acidic medium to form the corresponding salt. commonorganicchemistry.com

The fate of the tert-butyl cation can vary; it may be trapped by a nucleophile, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com The formation of gaseous byproducts, isobutylene and carbon dioxide, drives the reaction to completion. stackexchange.com

Selective Cleavage in the Presence of Other Protecting Groups

The chemoselectivity of N-Boc deprotection is a significant advantage in multi-step synthesis. The reductive method using NaBH4 in EtOH has been shown to selectively cleave the N-Boc group of imidazoles while preserving primary Boc-protected amines and N-Boc protected indoles and pyrroles. arkat-usa.org This orthogonality allows for the differential deprotection of various amine functionalities within the same molecule.

Furthermore, thermal deprotection methods in continuous flow have demonstrated the ability to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature. acs.org While traditional acid-catalyzed deprotection can be challenging in terms of selectivity with other acid-sensitive groups, careful selection of reagents and conditions can achieve the desired outcome. For instance, selective removal of an N-Boc group in the presence of a tert-butyl ester has been reported. acs.org

Oxidative Transformation Pathways of the Imidazole Carbamate (B1207046) Moiety

The imidazole ring is generally resistant to auto-oxidation and oxidation by agents like chromic acid and hydrogen peroxide. pharmaguideline.com However, it can be susceptible to oxidation under certain conditions. For instance, imidazole can be attacked by perbenzoic acid. pharmaguideline.com The atmospheric oxidation of imidazole initiated by hydroxyl radicals has been studied, with OH-addition being the kinetically favored pathway over H-abstraction. rsc.org This suggests that under oxidative stress, the imidazole ring of this compound could undergo hydroxylation.

Theoretical studies on the OH-initiated atmospheric oxidation of imidazole indicate that the reaction proceeds via the formation of a 5-hydroxyimidazolyl radical adduct, which can then react with molecular oxygen. rsc.org The major products are predicted to be 4H-imidazol-4-ol and N,N'-diformylformamidine. rsc.org While these studies are conducted under specific atmospheric conditions, they provide insight into the potential oxidative degradation pathways of the imidazole core.

Nucleophilic and Electrophilic Reactivity at the Imidazole Ring System

The imidazole ring exhibits a rich and complex reactivity profile, being susceptible to both electrophilic and, under certain conditions, nucleophilic attack.

Reactivity at Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). The pyridine-type nitrogen (N-3) possesses a lone pair of electrons that is not part of the aromatic sextet, making it basic and nucleophilic. pharmaguideline.comglobalresearchonline.net This nitrogen can be protonated by acids to form stable salts. pharmaguideline.com

The nucleophilicity of the imidazole nitrogen allows it to participate in various reactions. For example, it can act as a nucleophile to intercept reactive intermediates like nitrilium ions. mdpi.com The N-Boc group on the exocyclic amine at the 4-position of this compound is an electron-withdrawing group, which can influence the basicity and nucleophilicity of the ring nitrogens.

Electrophilic attack on the imidazole ring typically occurs at the carbon atoms, with the C-4 and C-5 positions being the most reactive. globalresearchonline.net However, the nitrogen atoms can also be sites for electrophilic attack, such as N-alkylation and N-acylation. pharmaguideline.com In the case of this compound, the N-1 position is unsubstituted and available for such reactions. Nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. pharmaguideline.comglobalresearchonline.net

Reactivity at the Imidazole Carbon Positions

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. globalresearchonline.net Generally, electrophilic substitution on the imidazole ring occurs at the C4 or C5 positions. globalresearchonline.netnih.gov In the case of this compound, the reactivity of the imidazole carbon atoms is influenced by the electronic effects of the tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the C4 position.

The carbamate functionality, particularly the N-Boc group, is known to be a Directed Metalation Group (DMG). wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.orgnih.gov In a process known as Directed-ortho-Metalation (DoM), a strong base, typically an organolithium reagent, can deprotonate the position ortho to the DMG. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.orgnih.gov This is due to the ability of the heteroatoms in the DMG to coordinate with the lithium cation, thereby increasing the kinetic acidity of the adjacent protons. baranlab.orguwindsor.ca

For this compound, the carbamate group at the C4 position would be expected to direct lithiation to the C5 position of the imidazole ring. This would generate a lithiated intermediate that can then react with various electrophiles, leading to the introduction of a wide range of functional groups exclusively at the C5 position. This regioselectivity is a key advantage of DoM over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org

While direct experimental evidence for the DoM on this compound is not extensively documented in the readily available literature, the established principles of DoM with N-Boc protected heterocycles strongly suggest that this would be a primary pathway for its functionalization at a carbon position. The C2 position of the imidazole ring is generally the most acidic proton, but the directing effect of the N-Boc group at C4 would likely favor deprotonation at C5. nih.gov The reactivity at the C2 position could potentially be achieved under different reaction conditions or with different reagents that override the directing effect of the carbamate.

Gas-Phase Elimination Kinetics and Thermal Decomposition Mechanisms

The thermal decomposition of tert-butyl carbamates, including this compound, proceeds through a unimolecular elimination reaction in the gas phase. usfq.edu.ecresearchgate.net This process is homogeneous and follows first-order kinetics. usfq.edu.ecresearchgate.netcdnsciencepub.com The primary products of this decomposition are isobutene and the corresponding carbamic acid, which is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide. usfq.edu.ecresearchgate.netcdnsciencepub.com

The thermal elimination of tert-butyl carbamates is a concerted, slightly asynchronous reaction that proceeds through a six-membered cyclic transition state. usfq.edu.ecresearchgate.net Theoretical studies, including those at the Møller-Plesset MP2 and Density Functional Theory (DFT) levels, have been employed to characterize this transition state. usfq.edu.ecresearchgate.net The calculations of bond orders, Natural Bond Orbital (NBO) charges, and synchronicity indicate a concerted mechanism. usfq.edu.ecresearchgate.net The transition state involves the transfer of a proton from one of the methyl groups of the tert-butyl moiety to the carbonyl oxygen of the carbamate, with simultaneous cleavage of the C-O and C-H bonds and formation of the C=C double bond in isobutene. The transition states for the pyrolysis of t-butyl N-arylcarbamates are considered to be polar. rsc.org

Experimental studies on the gas-phase elimination kinetics of tert-butyl carbamates have been conducted in static reaction systems. usfq.edu.ecresearchgate.net The temperature dependence of the rate coefficients is described by the Arrhenius equation. For tert-butyl carbamate and the closely related 1-(tert-butoxycarbonyl)-imidazole, the following Arrhenius equations have been determined: usfq.edu.ecresearchgate.net

| Compound | Arrhenius Equation (log k₁ (s⁻¹)) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Temperature Range (°C) |

| tert-butyl carbamate | (13.02 ± 0.46) - (161.6 ± 4.7) / (2.303RT) | 161.6 ± 4.7 | 1.05 x 10¹³ | 200-280 |

| 1-(tert-butoxycarbonyl)-imidazole | (11.63 ± 0.21) - (134.9 ± 2.0) / (2.303RT) | 134.9 ± 2.0 | 4.27 x 10¹¹ | 200-280 |

The decomposition of t-butyl N-arylcarbamates in diphenyl ether at 177.5 °C has been shown to be a first-order reaction, with the rate of decomposition increasing with the electron-withdrawing nature of the substituent on the aryl group. cdnsciencepub.com The pyrolysis of t-butyl N-arylcarbamates in the gas phase at 548.8 K also correlates with their rates of pyrolysis in diphenyl ether. rsc.org

Tert Butyl 1h Imidazol 4 Ylcarbamate As a Strategic Synthetic Intermediate

Precursor in the Construction of Diverse Heterocyclic Frameworks

The imidazole (B134444) ring is a fundamental structural motif in a vast array of biologically active compounds and natural products. Tert-butyl 1H-imidazol-4-ylcarbamate serves as a key building block for the elaboration of more complex heterocyclic systems.

Benzimidazoles are a prominent class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities. nih.gov The synthesis of substituted benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. While direct use of this compound in this context is not extensively documented, its structural motif is integral to creating precursors for such cyclizations. For instance, the core imidazole structure can be modified and then elaborated to form a bicyclic system where a benzene (B151609) ring is fused to the imidazole ring at the 4 and 5 positions. nih.gov General methods for synthesizing benzimidazole derivatives include the condensation of o-phenylenediamines with aldehydes or carboxylic acids under various catalytic conditions. researchgate.netresearchgate.net

Table 1: General Methods for Benzimidazole Synthesis

| Reactants | Catalyst/Conditions | Product |

|---|---|---|

| o-phenylenediamine, aldehyde | p-toluenesulfonic acid, solvent-free | 1,2-disubstituted benzimidazole |

| o-phenylenediamine, carboxylic acid | Ammonium (B1175870) chloride, 80-90°C | 2-aryl substituted benzimidazole |

| 2-Aminobenzimidazole, aldehyde | Ethanol (B145695), glacial acetic acid, reflux | Schiff's base intermediate |

The imidazole moiety of this compound is a valuable starting point for the construction of fused heterocyclic systems. nih.gov Various synthetic strategies have been developed to build additional rings onto the imidazole core. These methods include intramolecular cyclizations and multi-component reactions. For example, the van Leusen imidazole synthesis and subsequent intramolecular Heck reactions have been employed to create fused imidazo-pyridine and imidazo-azepine derivatives. mdpi.com Another approach involves a dual oxidative amination of C(sp3)-H bonds to form highly substituted 5,5- and 5,6-fused bicyclic heterocycles containing an imidazole ring. nih.gov These complex structures are of significant interest in medicinal chemistry and materials science. rsc.org

Utility in the Synthesis of Advanced Organic Building Blocks

Beyond the construction of heterocyclic frameworks, this compound is instrumental in the preparation of specialized organic molecules that serve as components for larger, more complex structures.

The imidazole side chain is the defining feature of the amino acid histidine. This compound provides a convenient starting material for the synthesis of unnatural histidine analogues. nih.gov These modified amino acids are valuable tools in protein engineering and for studying enzyme mechanisms. The synthesis often involves the alkylation of a glycine (B1666218) equivalent with a suitably functionalized imidazole derivative derived from the carbamate (B1207046). For instance, a protected glycine derivative can be alkylated with a propargyl bromide, followed by a "click" reaction with an azide (B81097) to form a triazolylalanine, a histidine analogue. nih.gov Another approach involves the asymmetric synthesis starting from a protected 1-benzyl-5-chloromethylimidazolium chloride, which can be converted to a protected histidine derivative. mdpi.com

Table 2: Examples of Synthetic Approaches to Histidine Analogues

| Starting Material | Key Reaction Steps | Product |

|---|---|---|

| Isoindolinone-protected tert-butyl glycine | C-alkylation with propargyl bromide, "click" reaction with azides | Triazolylalanine derivatives |

| 1-benzyl-5-chloromethylimidazolium chloride | O'Donnell asymmetric amino acid synthesis | Protected L-histidine compound |

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. rsc.org this compound serves as a precursor to introduce this important pharmacophore into novel drug candidates. The Boc-protected amino group allows for selective functionalization at other positions of the imidazole ring before deprotection and further modification of the amino group. This strategy is crucial for building libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. For example, hybrid molecules incorporating both imidazole and 1,3,4-thiadiazole (B1197879) cores have been synthesized and evaluated for their biological activity. nih.gov

Role in Cross-Coupling Reactions for C-C and C-N Bond Formation (e.g., Suzuki Cross-coupling of related carbamates)

While direct cross-coupling reactions involving this compound are not extensively reported, the chemistry of related carbamates in such reactions provides a strong indication of its potential utility. The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. libretexts.org Notably, aryl carbamates have been successfully employed as coupling partners in nickel-catalyzed Suzuki-Miyaura reactions, demonstrating that the carbamate group can act as a leaving group to enable the formation of biaryl compounds. nih.govnih.gov This suggests that N-imidazolyl carbamates could potentially undergo similar transformations.

Furthermore, palladium-catalyzed cross-coupling reactions are widely used for C-N bond formation. For instance, tert-butyl carbamate itself can be coupled with aryl halides in the presence of a palladium catalyst to form N-Boc protected anilines. researchgate.net This type of reaction highlights the possibility of using this compound as a nucleophile in C-N bond-forming reactions to attach the imidazole ring to other molecular fragments.

Table 3: Cross-Coupling Reactions of Carbamate Derivatives

| Reaction Type | Coupling Partners | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl carbamate, Arylboronic acid | NiCl₂(PCy₃)₂, K₃PO₄ | Biaryl |

| Buchwald-Hartwig Amination | Aryl halide, tert-Butyl carbamate | Pd₂(dba)₃, tert-butyl X-Phos, NaOtBu | N-Boc protected aniline |

In-Depth Analysis Reveals Scant Evidence for this compound in Catalytic Ligand Synthesis

Despite its structural features suggesting potential as a precursor, a comprehensive review of scientific literature reveals a notable absence of specific, documented applications of this compound in the design and synthesis of ligands for catalysis. While the imidazole core is a well-established component of many successful ligands, particularly N-heterocyclic carbenes (NHCs), and the tert-butoxycarbonyl (Boc) protecting group is a staple in organic synthesis, the direct utilization of this specific compound as a strategic intermediate for catalytic ligands is not detailed in available research.

The chemical structure of this compound, featuring a protected amine on an imidazole ring, logically positions it as a potential building block for more complex ligand architectures. The Boc-protected amine at the 4-position could, in principle, be deprotected and subsequently functionalized to introduce coordinating groups or to be incorporated into larger ligand frameworks, such as pincer-type ligands. Furthermore, the imidazole ring itself offers multiple sites for N-alkylation, a common step in the synthesis of imidazolium (B1220033) salts which are the precursors to widely used NHC ligands.

However, targeted searches of chemical databases and scholarly articles for the synthesis of catalytic ligands, including N-heterocyclic carbenes, pincer ligands, and other nitrogen-donor ligands, starting from or involving this compound have not yielded specific examples or detailed research findings. The scientific literature extensively covers the synthesis of imidazole-based ligands from other precursors, but the role of this particular carbamate-protected imidazole appears to be undocumented in this context.

This lack of available data prevents a detailed discussion of its contributions to the design and synthesis of ligands for catalysis, as there are no specific research findings to report, analyze, or tabulate. While the compound is commercially available and is categorized by some suppliers under headings related to catalysis and ligand synthesis, this appears to be based on its theoretical potential rather than on established and published applications.

Consequently, without verifiable scientific sources detailing its use as a synthetic intermediate in this field, any article on this specific topic would be speculative and could not be substantiated with the required scientifically accurate content and research findings.

Advanced Spectroscopic and Structural Elucidation of Tert Butyl 1h Imidazol 4 Ylcarbamate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For tert-butyl 1H-imidazol-4-ylcarbamate, both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms and the integrity of the imidazole (B134444) ring and the tert-butoxycarbonyl (Boc) protecting group.

A notable feature of 4-amino-1H-imidazoles is the phenomenon of tautomerism, where the proton on the ring nitrogen can rapidly exchange between the two nitrogen atoms. This results in a time-averaged structure where the C4 and C5 positions of the imidazole ring become chemically equivalent on the NMR timescale. Consequently, separate signals for the 4-substituted and 5-substituted regioisomers are not typically observed at room temperature.

The ¹H NMR spectrum of this compound is expected to display characteristic signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups generally shifting signals to a higher frequency (downfield).

Imidazole Ring Protons (H2 and H5): The imidazole ring gives rise to two distinct signals. The proton at the C2 position is typically the most downfield due to the influence of both adjacent nitrogen atoms. The proton at the C5 position (which is an average of the C4 and C5 positions due to tautomerism) will appear as another singlet.

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet, typically in the upfield region of the spectrum around 1.5 ppm. This is a hallmark of the Boc-protecting group.

Amine and Imidazole N-H Protons: The protons attached to the nitrogen atoms (both on the carbamate (B1207046) and the imidazole ring) often appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. They can be confirmed by adding a drop of D₂O to the NMR tube, which causes the N-H signals to disappear due to proton-deuterium exchange.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -C(CH₃)₃ | ~1.5 | Singlet (s) | Represents the nine equivalent protons of the tert-butyl group. |

| Imidazole C5-H | ~6.8 - 7.2 | Singlet (s) | Position is an average due to tautomerism. |

| Imidazole C2-H | ~7.5 - 7.8 | Singlet (s) | Typically the most downfield of the ring protons. |

| Carbamate N-H | Variable (Broad) | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. Disappears on D₂O exchange. |

| Imidazole N-H | Variable (Broad) | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. Disappears on D₂O exchange. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

Tert-butyl Group Carbons: The spectrum will show two signals for the Boc group: one for the three equivalent methyl carbons, typically around 28 ppm, and one for the quaternary carbon, usually near 80 ppm.

Imidazole Ring Carbons: Due to tautomerism, the C4 and C5 carbons are chemically equivalent and will produce a single signal. The C2 carbon will appear as a separate signal, typically further downfield.

Carbamate Carbonyl Carbon: The carbonyl carbon (C=O) of the carbamate group is characteristically found in the downfield region of the spectrum, often around 150-155 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | ~28 |

| -C(CH₃)₃ | ~80 |

| Imidazole C4/C5 | ~115 - 125 |

| Imidazole C2 | ~135 - 140 |

| Carbamate C=O | ~153 |

For this compound, the primary consideration regarding isomerism is tautomerism, a form of regioisomerism. The compound exists as a rapid equilibrium between this compound and tert-butyl 1H-imidazol-5-ylcarbamate.

This rapid proton transfer between the N1 and N3 positions of the imidazole ring makes the C4 and C5 positions indistinguishable on the NMR timescale at room temperature. This results in a simplified spectrum showing a single, time-averaged signal for the C4/C5 protons and a single signal for the C4/C5 carbons. If the exchange could be slowed at very low temperatures, separate signals for each tautomer might be resolved. There are no chiral centers in the molecule, so no configurational isomers (enantiomers or diastereomers) exist.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (C₈H₁₃N₃O₂), HRMS provides an exact mass measurement that can be compared to the theoretically calculated mass. chemicalbook.com This allows for unambiguous confirmation of the elemental composition. The exact mass is calculated using the masses of the most abundant isotopes of each element.

The expected result would be the detection of the protonated molecule, [M+H]⁺, with an m/z value that matches the calculated value to within a few parts per million (ppm), providing strong evidence for the compound's identity.

| Species | Molecular Formula | Calculated m/z | Expected Found m/z |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₄N₃O₂⁺ | 184.1081 | 184.1081 ± 0.0005 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands. nih.gov

N-H Stretching: Two distinct N-H stretching bands are expected. A sharp peak around 3400-3300 cm⁻¹ corresponds to the carbamate N-H, while a broader band between 3300-2500 cm⁻¹ is characteristic of the imidazole N-H group, which is often involved in hydrogen bonding.

C-H Stretching: Absorptions just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the tert-butyl group. Peaks just above 3000 cm⁻¹ correspond to the sp² C-H bonds of the imidazole ring.

C=O Stretching: A strong, sharp absorption band around 1725-1700 cm⁻¹ is a definitive indicator of the carbonyl group in the tert-butyl carbamate. mdpi.com

C=N and C=C Stretching: The imidazole ring's double bonds will produce medium to weak intensity bands in the 1650-1450 cm⁻¹ region.

N-H Bending: A band around 1550-1500 cm⁻¹ is typical for the N-H bending vibration of the secondary amide (carbamate) group.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbamate N-H | Stretching | 3400 - 3300 |

| Imidazole N-H | Stretching (H-bonded) | 3300 - 2500 (broad) |

| Aromatic C-H | Stretching | 3150 - 3050 |

| Aliphatic C-H | Stretching | 2980 - 2850 |

| Carbamate C=O | Stretching | 1725 - 1700 |

| Imidazole C=N, C=C | Ring Stretching | 1650 - 1450 |

| Carbamate N-H | Bending | 1550 - 1500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring is the primary chromophore in this compound. It is expected to absorb UV light due to π → π* transitions within the aromatic system. The typical absorption maximum (λ_max) for simple imidazole derivatives occurs in the range of 200-230 nm. The carbamate group does not significantly influence the absorption in the standard UV-Vis range.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, the solid-state structure can be predicted based on known structures of related imidazole derivatives. chemicalbook.comresearchgate.net X-ray crystallography would provide precise data on bond lengths, bond angles, and intermolecular interactions.

Planarity: The imidazole ring is expected to be planar, a characteristic feature of aromatic heterocyclic systems.

Bond Lengths and Angles: The C-N and C-C bond lengths within the imidazole ring would exhibit values intermediate between single and double bonds, consistent with aromatic character.

Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

The molecular conformation of this compound derivatives is characterized by the relative orientation of the imidazole ring and the carbamate side chain. In the case of tert-butyl 2-(1H-imidazol-1-yl)acetate, a notable derivative, the imidazole ring and the acetate (B1210297) O—C=O plane are not coplanar. researchgate.net They form a significant dihedral angle of 80.54 (12)°. researchgate.net This twisted conformation is a common feature in such molecules, arising from the steric hindrance between the substituents on the imidazole ring and the carbamate group.

The bond lengths and angles within the imidazole ring are expected to be consistent with its aromatic character. For derivatives like tert-butyl 4-formyl-1H-imidazole-1-carboxylate, the introduction of a formyl group and the carbamate at different positions on the imidazole ring would influence the electron distribution and, consequently, the bond lengths within the ring.

Table 1: Selected Bond Lengths and Angles for a Derivative: Tert-butyl 2-(1H-imidazol-1-yl)acetate researchgate.net

| Feature | Atoms Involved | Value |

| Dihedral Angle | Imidazole Ring & Acetate O—C=O Plane | 80.54 (12)° |

Note: This data is for the derivative Tert-butyl 2-(1H-imidazol-1-yl)acetate as a proxy for the titular compound.

Investigation of Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of this compound and its derivatives is predominantly governed by hydrogen bonding interactions, leading to the formation of supramolecular architectures. The presence of N-H groups in the imidazole ring and the carbamate moiety, along with the carbonyl oxygen of the carbamate, allows for a variety of hydrogen bond donor-acceptor pairings.

In the crystal structure of tert-butyl 2-(1H-imidazol-1-yl)acetate, molecules are linked into centrosymmetric dimers through pairs of C—H···O hydrogen bonds. researchgate.net This interaction involves a carbon atom of the imidazole ring acting as a hydrogen bond donor and the carbonyl oxygen of the carbamate group of an adjacent molecule acting as the acceptor. This dimerization is a key feature of its crystal packing.

Table 2: Intermolecular Interactions in a Derivative: Tert-butyl 2-(1H-imidazol-1-yl)acetate researchgate.net

| Interaction Type | Donor | Acceptor | Resulting Motif |

| Hydrogen Bond | C—H (Imidazole Ring) | O=C (Carbamate) | Centrosymmetric Dimers |

Note: This data is for the derivative Tert-butyl 2-(1H-imidazol-1-yl)acetate as a proxy for the titular compound.

Computational and Theoretical Investigations of Tert Butyl 1h Imidazol 4 Ylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of Tert-butyl 1H-imidazol-4-ylcarbamate. These calculations can elucidate its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-31G(d,p), can determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. These calculations also provide the total electronic energy, which is crucial for comparing the relative stabilities of different conformations or isomers.

Key parameters obtained from DFT studies include bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the planarity of the imidazole (B134444) ring and the orientation of the tert-butyl carbamate (B1207046) group relative to it. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a standard component of DFT studies. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.

Table 1: Representative DFT-Calculated Properties for this compound (Note: The following data are illustrative and based on typical values for similar organic molecules, as specific literature data for this compound is not available.)

| Property | Value |

| Total Energy (Hartree) | -687.12345 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -0.21 |

| HOMO-LUMO Gap (eV) | 6.33 |

| Dipole Moment (Debye) | 3.45 |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP2) can provide a detailed picture of the electronic configuration of this compound.

These methods are particularly useful for analyzing electron distribution and molecular orbitals. Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio calculations, can provide insights into charge distribution, hybridization, and delocalization of electron density within the molecule. This would help in understanding the nature of the bonding between the imidazole ring and the carbamate functional group.

Reaction Mechanism Elucidation through Advanced Computational Chemistry

Computational chemistry is instrumental in mapping out the pathways of chemical reactions involving this compound, providing a level of detail that is often difficult to obtain through experiments alone.

To understand how this compound is synthesized or how it participates in further chemical reactions, computational chemists can map the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. By locating and characterizing the transition state, researchers can understand the geometry of the molecule as it is transforming from reactant to product. This information is critical for understanding the steric and electronic factors that control the reaction. For example, in the synthesis of this compound, a key step might involve the reaction of 4-aminoimidazole (B130580) with di-tert-butyl dicarbonate (B1257347). Computational studies could model this nucleophilic attack, identifying the transition state and confirming the proposed mechanism.

Once the transition state has been identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier of the reaction. A higher energy barrier corresponds to a slower reaction rate.

By calculating these energy barriers, computational methods can predict the feasibility and rate of a chemical reaction. This is particularly valuable for comparing competing reaction pathways to determine the most likely outcome. Transition state theory can be used to estimate the reaction rate constants from the calculated activation energies, providing a quantitative prediction of the reaction kinetics.

Table 2: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of this compound (Note: These values are representative examples for educational purposes.)

| Reaction Step | Activation Energy (kcal/mol) |

| N-acylation | 15.2 |

| Deprotection (Acid-catalyzed) | 22.5 |

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structure and dynamics of molecules. For this compound, these methods can reveal its preferred shapes and how it interacts with other molecules.

A key aspect of molecular modeling is conformational analysis. The tert-butyl carbamate group can rotate around the single bond connecting it to the imidazole ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations of the molecule. This analysis helps in understanding which shapes the molecule is most likely to adopt in different environments.

Furthermore, molecular modeling can be used to study intermolecular interactions. For instance, it can predict how molecules of this compound might pack together in a crystal lattice or how they might interact with solvent molecules. These studies often involve calculating interaction energies and analyzing non-covalent interactions such as hydrogen bonds and van der Waals forces. The imidazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the other nitrogen), making it capable of forming a network of hydrogen bonds, which would significantly influence its physical properties.

Conformational Landscapes and Potential Energy Surfaces

A thorough analysis of the conformational landscapes and potential energy surfaces of this compound would require systematic computational studies. These studies would involve rotating the flexible bonds within the molecule, such as the bond connecting the carbamate group to the imidazole ring and the bonds within the tert-butyl group, and calculating the corresponding energy at each rotational angle. This process would identify the most stable conformations (energy minima) and the transition states between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. However, no published studies containing this specific conformational analysis for this compound were found.

Analysis of Non-Covalent Interactions via Topological Methods (e.g., AIM, RDG, ELF, LOL)

The investigation of non-covalent interactions within this compound would necessitate the use of advanced topological methods. Techniques such as the Quantum Theory of Atoms in Molecules (AIM), Reduced Density Gradient (RDG) analysis, Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are employed to visualize and quantify weak interactions like hydrogen bonds, van der Waals forces, and steric repulsions. These analyses would provide insights into the forces that govern the molecule's three-dimensional structure and its potential interactions with other molecules. A search of scientific databases did not yield any studies that have applied these specific topological methods to this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. This section would have delved into the specific electronic properties of this compound.

HOMO-LUMO Gap Analysis and Electron Transfer Processes

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An analysis of their energy levels and the energy gap between them (the HOMO-LUMO gap) provides crucial information about the molecule's chemical reactivity, kinetic stability, and electronic transitions. A small HOMO-LUMO gap typically indicates a more reactive molecule. To present this information, calculated energy values for the HOMO, LUMO, and the resulting energy gap would be required. Unfortunately, no studies providing these specific quantum chemical calculations for this compound could be located.

Fukui Functions for Electrophilic and Nucleophilic Site Prediction

Fukui functions are used within density functional theory to predict the most likely sites for electrophilic and nucleophilic attack on a molecule. By calculating these local reactivity descriptors, one can identify the atoms or regions within this compound that are most susceptible to reaction with electron-donating or electron-withdrawing species. This analysis is vital for understanding and predicting the chemical behavior of the compound. However, the necessary computational data from studies on this compound is not available.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and delocalization of electrons. This analysis can quantify the stability arising from electron delocalization (hyperconjugation) and describe the nature of the chemical bonds within this compound. Specific NBO analysis data, such as stabilization energies and orbital occupancies, would be necessary to populate this section. Regrettably, no research articles containing an NBO analysis for this particular compound were identified.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization in the Synthesis of Functional Organic Materials (e.g., Organic Photovoltaic Precursors)

The imidazole (B134444) heterocycle is a component of significant interest in the design of functional organic materials due to its distinct electronic properties and ability to participate in intermolecular interactions such as hydrogen bonding. acs.orgmdpi.com Imidazole-containing molecules have been investigated for their role in facilitating electron or hole transport in organic semiconductors. researchgate.net Consequently, they have been incorporated into materials for organic light-emitting diodes (OLEDs) and as sensitizers or interlayer materials in organic solar cells. acs.orgfrontiersin.orgnih.govmdpi.com For instance, imidazole-functionalized interlayers have been shown to improve film morphology and charge transport, boosting the efficiency of organic solar cells. acs.org

In the synthesis of these complex materials, direct polymerization or functionalization of molecules with exposed primary or secondary amines can lead to unwanted side reactions and poor material quality. This is where Tert-butyl 1H-imidazol-4-ylcarbamate serves as a critical precursor. The tert-butyloxycarbonyl (Boc) group masks the nucleophilic amine, preventing it from interfering with polymerization or coupling reactions. nbinno.comorganic-chemistry.org This protection strategy allows the imidazole core to be integrated into a polymer backbone or a larger molecular framework. Once the desired structure is assembled, the Boc group can be selectively removed under mild acidic conditions, regenerating the amine for subsequent functionalization or to impart specific properties, such as charge transport or interfacial modification, to the final material. nbinno.com The use of such a protected building block is a key principle in the controlled synthesis of high-purity, well-defined organic electronic materials. nbinno.com

| Component | Property | Function in Organic Materials | Relevance of this compound |

|---|---|---|---|

| Imidazole Ring | Electron-rich heterocycle, hydrogen bonding capability, good thermal stability. acs.orgresearchgate.netfrontiersin.org | Acts as an electron transport facilitator, hole transport layer, sensitizer, or interlayer to improve charge injection/extraction and device stability. acs.orgresearchgate.netnih.gov | Provides the core functional heterocycle for integration into the material's structure. |

| 4-Amino Group (unprotected) | Nucleophilic, reactive, capable of forming covalent bonds. | Can serve as a point for polymerization, a grafting site for side chains, or an anchoring group to a substrate surface after deprotection. | This group is initially masked by the Boc moiety to allow for controlled synthesis. |

| Tert-butyloxycarbonyl (Boc) Group | Chemically stable to most bases and nucleophiles but labile under mild acidic conditions. organic-chemistry.org | Functions as a protecting group that prevents the amine from undergoing unintended reactions during synthesis, improving solubility and enabling precise, stepwise construction of complex molecules. nbinno.comrsc.org | Enables the molecule to be used as a stable, versatile building block in the synthesis of polymers and other large organic structures. |

Contributions to Peptide Synthesis and Chemical Modification

In the field of peptide chemistry, this compound functions as a valuable synthetic building block for the introduction of a 4-aminoimidazole (B130580) moiety into a peptide sequence. researchgate.netljmu.ac.uk This is particularly relevant in the creation of peptidomimetics or peptides with unnatural amino acids, where modifications are designed to enhance stability, binding affinity, or biological function. The core methodology for creating peptides is Solid-Phase Peptide Synthesis (SPPS), a process that relies on the sequential addition of amino acids to a growing chain anchored to a solid support. nih.gov This process requires a robust strategy of using temporary and permanent protecting groups to prevent unwanted side reactions. researchgate.net

The most widely used approach, Fmoc/t-Bu SPPS, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the alpha-amine at the N-terminus of the growing peptide chain. Simultaneously, reactive amino acid side chains are protected by acid-labile groups, predominantly based on tert-butyl (t-Bu) esters, ethers, or carbamates like Boc. sigmaaldrich.com this compound fits perfectly within this orthogonal strategy. The Boc group protecting the imidazole's amino function is stable to the piperidine (B6355638) solution used to remove the Fmoc group at each cycle of amino acid addition. It remains intact throughout the chain elongation process and is only removed during the final step, when the completed peptide is cleaved from the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). This ensures that the 4-aminoimidazole side chain is only revealed in the final, purified peptide.

| Protecting Group | Abbreviation | Typical Amino Acid | Cleavage Condition | Stability |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Lysine, Tryptophan, Histidine (or synthetic residues like 4-aminoimidazole) | Strong acid (e.g., >90% TFA). | Stable to bases (e.g., piperidine) and mild acids. organic-chemistry.org |

| tert-Butyl ether | tBu | Serine, Threonine, Tyrosine | Strong acid (e.g., >90% TFA). sigmaaldrich.com | Stable to bases and mild acids. |

| Trityl | Trt | Cysteine, Asparagine, Glutamine, Histidine | Mild acid (e.g., 1-2% TFA in DCM) or strong acid. sigmaaldrich.com | Stable to bases, but highly acid-labile. |

| Allyloxycarbonyl | Alloc | Lysine, Ornithine | Pd(0) catalyst (e.g., Pd(PPh₃)₄). sigmaaldrich.com | Stable to acids and bases, allowing for orthogonal deprotection. |

Integration into the Development of Prodrug Strategies and Drug Delivery Systems (Focus on chemical synthesis principles)

From the perspective of chemical synthesis, this compound is an ideal starting platform for the development of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. epo.org This strategy is often employed to improve a drug's physicochemical properties, such as solubility or stability. The carbamate (B1207046) functional group is a key structural motif frequently used as a bioreversible linker in prodrug design because it can be engineered to undergo hydrolysis mediated by physiological conditions or specific enzymes. nih.govacs.orgresearchgate.net

The synthesis of a carbamate-linked prodrug requires the precise manipulation of reactive functional groups. This compound provides a chemically stable intermediate in which the reactive 4-amino group is masked. This protection allows chemists to perform modifications on other parts of the imidazole ring or to couple the entire molecule to a larger carrier system without interference from the amine.

The core synthetic principle involves a deprotection-recoupling sequence. First, the Boc group is removed from this compound under acidic conditions to yield the free 4-aminoimidazole derivative. organic-chemistry.orgarkat-usa.org This exposed amine then becomes the attachment point for a "promoiety," which is the transient carrier group designed to be cleaved in vivo. This attachment is often achieved by forming a new, more physiologically labile carbamate, amide, or other type of covalent bond. epo.org The stability and cleavage rate of this new linker can be fine-tuned by altering its chemical structure, allowing for controlled release of the active drug at the desired site of action. Thus, while not a prodrug itself, this compound is a foundational building block for synthesizing advanced, carrier-linked prodrug systems. nbinno.com

| Linker Type | Chemical Principle | Cleavage Mechanism | Synthetic Relevance of a Boc-Protected Precursor |

|---|---|---|---|

| Carbamate | Connects a drug's amine group to a promoiety via an -NH-C(=O)-O- bond. nih.gov | Enzymatic (e.g., by esterases) or chemical hydrolysis (pH-dependent). researchgate.net | A Boc-protected amine is an ideal starting point; the Boc group is removed and replaced by the promoiety to form the final carbamate linker. |

| Ester | Connects a drug's carboxyl or hydroxyl group to a promoiety. | Primarily enzymatic hydrolysis by esterases, which are abundant in the body. | While not directly applicable to the amine, a Boc-protected precursor prevents the amine from interfering with esterification reactions elsewhere on the molecule. |

| Amide | Connects a drug's amine group to a promoiety's carboxyl group. | Generally more stable than esters; cleavage is often slower and may require specific enzymes (e.g., peptidases). | The Boc group must be removed from the precursor to free the amine for amide bond formation with the promoiety. |

| Phosphate Ester | Used to dramatically increase water solubility for parenteral administration. | Rapidly cleaved by alkaline phosphatases in vivo to release the active drug. | Boc protection on other parts of the molecule prevents side reactions during the phosphorylation step. |

Future Research Trajectories and Unexplored Avenues for Tert Butyl 1h Imidazol 4 Ylcarbamate

Development of Novel and More Sustainable Synthetic Routes

The current synthetic approaches to tert-butyl 1H-imidazol-4-ylcarbamate and related compounds often rely on classical methods that may involve harsh reaction conditions or generate significant waste. The future of its synthesis lies in the adoption of greener and more efficient methodologies.

Key Future Research Areas:

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Recent studies have demonstrated the successful use of promiscuous esterases/acyltransferases for the synthesis of various carbamates in aqueous media. Future research should focus on identifying or engineering enzymes capable of directly catalyzing the formation of this compound from 4-amino-1H-imidazole and a suitable tert-butoxycarbonyl donor. This approach could significantly reduce the reliance on organic solvents and hazardous reagents.

Flow Chemistry: Continuous flow synthesis provides numerous advantages over batch processing, including enhanced reaction control, improved safety, and ease of scalability. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time in a microreactor setup.

Catalytic Approaches: Exploring novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more sustainable synthetic routes. For instance, the development of catalytic methods for the direct C-H amination of imidazole (B134444) followed by carbamoylation would be a significant advancement.

Exploration of Unconventional Reactivity Modes and Novel Transformations

The reactivity of this compound is largely dictated by the nucleophilicity of the imidazole ring and the protecting group chemistry of the carbamate (B1207046). However, there is a vast, unexplored landscape of unconventional reactivity that could unlock new synthetic possibilities.

Potential Unconventional Transformations:

| Reactivity Mode | Description | Potential Application |

| Photoredox Catalysis | The use of visible light and a photosensitizer to generate radical intermediates could enable novel C-H functionalization reactions on the imidazole ring. While not yet applied to this specific molecule, studies on other arylcarbamates have shown successful para-selective trifluoromethylation. | Introduction of novel functional groups to the imidazole core. |

| Electrosynthesis | Electrochemical methods can provide a powerful tool for oxidation and reduction reactions under mild conditions. The electrochemical behavior of this compound could be investigated to explore novel coupling and functionalization reactions. | Green and reagent-free synthetic transformations. |

| Cycloaddition Reactions | The imidazole ring can participate in various cycloaddition reactions. Investigating the reactivity of this compound in [3+2] or other cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems. | Access to new chemical scaffolds for drug discovery. |

Advanced Computational Modeling for Predictive Chemical Outcomes

Computational chemistry is an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing novel molecules. Applying advanced computational methods to this compound can accelerate the discovery of its new applications.

Computational Approaches to Explore:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, reactivity indices, and reaction mechanisms of this compound. Such studies can provide insights into its kinetic and thermodynamic properties, guiding the design of new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and intermolecular interactions of this molecule in different solvent environments. This is particularly relevant for understanding its behavior in biological systems or in the solid state.

Quantitative Structure-Property Relationship (QSPR) Models: By developing QSPR models, it may be possible to predict various physicochemical properties of derivatives of this compound, such as solubility, melting point, and chromatographic retention times. This would be invaluable for the rational design of new compounds with desired properties.

Design and Synthesis of Complex Architectures Incorporating the Imidazole Carbamate Motif

The imidazole carbamate motif is a key structural element in many biologically active compounds and functional materials. nih.gov this compound serves as a valuable precursor for the synthesis of more complex molecules incorporating this motif.

Future Directions in Complex Molecule Synthesis:

Macrocycles: Macrocyclic compounds are of great interest in drug discovery due to their unique conformational properties. This compound can be used as a building block for the synthesis of novel macrocycles containing the imidazole moiety, which could exhibit interesting biological activities.

Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms can act as ligands for metal ions, making this compound a potential building block for the construction of novel MOFs. These materials could have applications in gas storage, catalysis, and sensing.

Supramolecular Assemblies: The hydrogen bonding capabilities of the imidazole and carbamate groups can be exploited to construct well-defined supramolecular architectures through crystal engineering. rsc.org

Investigation of Solid-State Reactivity and Mechanochemical Transformations

The study of chemical reactions in the solid state is a rapidly growing field, offering advantages such as reduced solvent waste and access to different reaction pathways compared to solution-phase chemistry.

Areas for Solid-State Investigation:

Mechanochemistry: Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., ball milling), has emerged as a sustainable method for the synthesis of various organic compounds, including imidazole derivatives. mdpi.commdpi.com Investigating the mechanochemical synthesis of this compound and its subsequent solid-state reactions could lead to the discovery of novel and solvent-free transformations.

Solid-State NMR Spectroscopy: Solid-state NMR can provide valuable information about the structure, dynamics, and intermolecular interactions of this compound in the solid state. researchgate.net This technique can be used to characterize different polymorphic forms and to monitor solid-state reactions.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal stability and phase transitions of solid this compound. This information is crucial for understanding its solid-state behavior and for the development of solid-state reaction protocols.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 1H-imidazol-4-ylcarbamate, and how can purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl protecting groups. A general procedure involves coupling 1H-imidazol-4-amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. For example, analogous syntheses of tert-butyl carbamates employ hydrazine or amine activation followed by Boc protection . Purity is ensured via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirmed by HPLC (>95% purity) and NMR (absence of residual solvents or unreacted starting materials) .

Q. Which spectroscopic techniques are critical for characterizing tert-butyl 1H-imidazol-4-ylcarbamate?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and imidazole ring protons (aromatic region, 6.5–8.0 ppm) .

- HPLC-MS : To verify molecular weight ([M+H]+ expected at ~213.2 g/mol) and detect impurities.

- FT-IR : To identify carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of tert-butyl 1H-imidazol-4-ylcarbamate under flow chemistry protocols?

- Methodological Answer : Flow chemistry enables precise control of reaction parameters (temperature, residence time). For analogous Boc-protected compounds, optimization via Design of Experiments (DoE) is recommended. For example, varying equivalents of Boc anhydride (1.1–2.0 eq), solvent polarity (THF vs. DCM), and temperature (0–25°C) can maximize yield. Real-time monitoring via inline IR or UV-vis spectroscopy improves reproducibility .

Q. How should researchers address stability challenges of tert-butyl 1H-imidazol-4-ylcarbamate under acidic/basic conditions?

- Methodological Answer : The Boc group is acid-labile but stable under basic conditions. To prevent decomposition:

- Avoid strong acids (e.g., TFA) during synthesis; use mild acids (e.g., HCl in dioxane) for deprotection.

- Store the compound at –20°C in anhydrous DMSO or DCM to minimize hydrolysis. Stability studies via accelerated degradation (40°C/75% RH for 14 days) and HPLC tracking are advised .

Q. How can contradictions in purity data (e.g., NMR vs. HPLC) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from:

- Residual solvents : Remove via rotary evaporation or lyophilization.

- Tautomeric imidazole forms : Use DMSO-d6 for NMR to stabilize tautomers.

- HPLC column selectivity : Employ a C18 column with 0.1% formic acid in mobile phase to improve peak resolution. Cross-validate with LC-MS to confirm molecular ions .

Experimental Design & Data Analysis

Q. What strategies are recommended for designing a scalable synthesis protocol with minimal byproducts?

- Methodological Answer :

- Stepwise Boc protection : Use substoichiometric DMAP (0.1 eq) as a catalyst to reduce di-Boc byproducts.

- Workup optimization : Quench excess Boc anhydride with aqueous NaHCO3, followed by extraction with ethyl acetate.

- Scale-up considerations : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification .

Q. How can researchers validate the biological activity of derivatives synthesized from tert-butyl 1H-imidazol-4-ylcarbamate?

- Methodological Answer : After deprotection to yield 1H-imidazol-4-amine, derivatives can be tested via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.